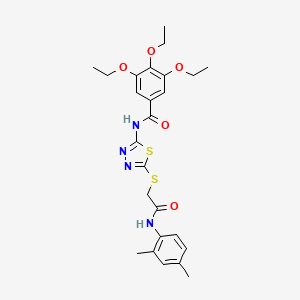
N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core thiadiazole ring, followed by the attachment of the various substituents through appropriate coupling reactions. .Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its formula and the known properties of its constituent atoms and functional groups. The thiadiazole ring and the benzene ring are both aromatic systems, which means they are planar and exhibit resonance stabilization . The amide group can participate in hydrogen bonding, which could influence the compound’s solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amide group could participate in hydrolysis reactions, while the thiadiazole ring could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy groups could increase its solubility in organic solvents, while the aromatic rings could contribute to its UV/visible absorption spectrum .Applications De Recherche Scientifique
Formation and Structural Insights
The formation of thiadiazoles, including compounds similar to N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide, involves condensation reactions of thiobenzamide or thionicotinamide with dimethyl sulfoxide and acid, leading to 3,5-diphenyl-1,2,4-thiadiazole. These reactions are also applicable to N-substituted thioureas, producing 1,2,4-thiadiazole derivatives. The structure of these compounds is confirmed through spectroscopic properties and X-ray diffraction, offering insights into the mechanism of thiadiazoles formation from thiobenzamides and N-substituted thiourea (Forlani et al., 2000).
Applications in Photodynamic Therapy
Thiadiazole derivatives have shown significant potential in medical applications, particularly in photodynamic therapy (PDT) for cancer treatment. The new zinc phthalocyanine derivatives substituted with thiadiazole groups demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties make them very useful as Type II photosensitizers in PDT, indicating a remarkable potential for the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antiproliferative Properties
Some thiadiazole compounds exhibit antimicrobial and antiproliferative properties. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have been designed and synthesized to investigate their biological activities. These compounds show high DNA protective ability against oxidative damage and strong antimicrobial activity against various pathogens. Specifically, certain derivatives demonstrate cytotoxicity on cancer cell lines, highlighting their potential for utilization with chemotherapy drugs to establish efficient therapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).
Corrosion Inhibition
Benzothiazole derivatives, including those with thiadiazole groups, are studied for their corrosion inhibiting effects against steel in acidic solutions. These inhibitors offer stability and high inhibition efficiencies, indicating their potential for protective applications in industrial processes involving steel and acidic environments. Their adsorption onto surfaces occurs via both physical and chemical means, suggesting a versatile application scope (Hu et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5S2/c1-6-32-19-12-17(13-20(33-7-2)22(19)34-8-3)23(31)27-24-28-29-25(36-24)35-14-21(30)26-18-10-9-15(4)11-16(18)5/h9-13H,6-8,14H2,1-5H3,(H,26,30)(H,27,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDACAJBRHKBCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

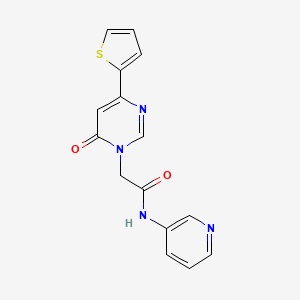
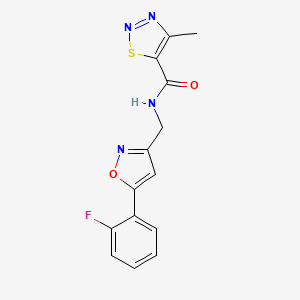


![2-[(2E,6E,10E,14Z,18E,22E,26E,30Z,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/no-structure.png)
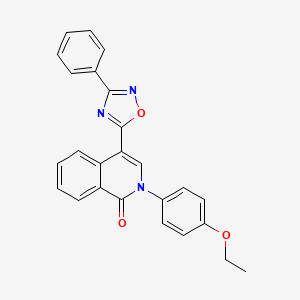
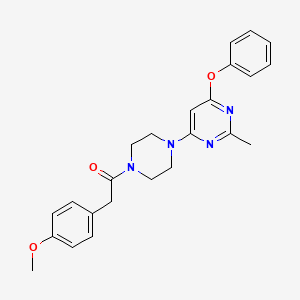
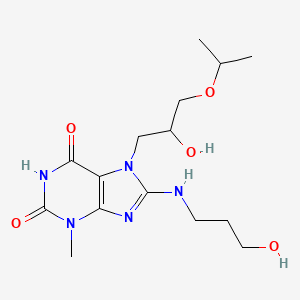
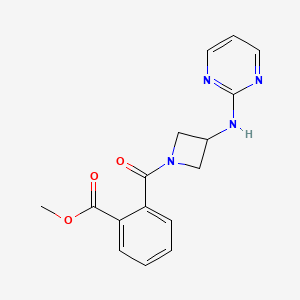


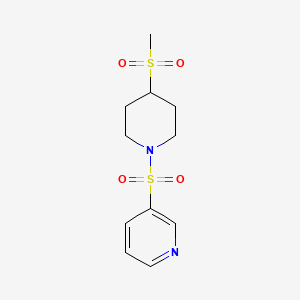
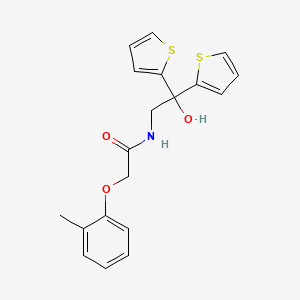
![2-(2-chlorophenyl)-1-{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}-1-ethanone](/img/structure/B2410482.png)